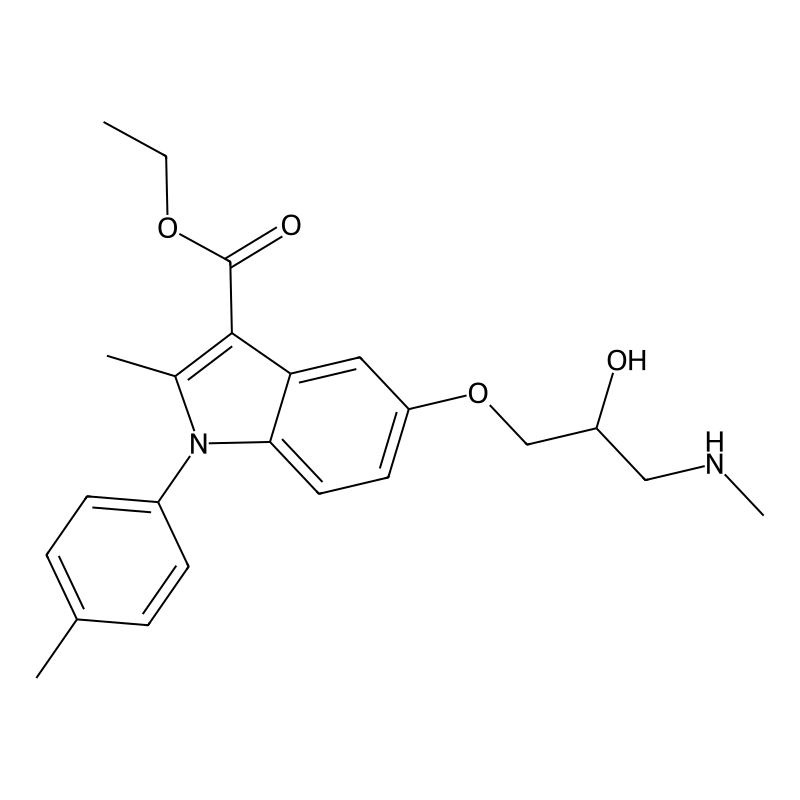ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
- This field involves the synthesis of new compounds and the study of their crystal structures .
- An efficient method for the synthesis of a new highly substituted pyrrolidinone derivative is developed via a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .
- The structure of the synthesized product is confirmed by FTIR, 1H and 13C NMR spectroscopy. Unambiguous evidence for the structure of the synthesized product is obtained from the single crystal X-ray analysis .
- Pyrrolidinone derivatives are one of the most important nitrogen-containing heterocyclic compounds synthesized in multicomponent reactions .
- They have well-known features such as HIV-1 integrase inhibitors, antibacterial, anti-inflammatory, anticancer, and antitumor activities .
- Several natural products such as (–)-azaspirene, salinosporamide A, ypaoamide, lactacystin, quinolactacin C, and pyrrocidine A, B have 2-pyrrolidinone scaffold .
- Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
- They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
Synthesis and Crystal Structure Studies
Pharmacological and Biological Properties
Thiazolidine Derivatives
- Heterocyclic composites are an important class of organic compounds possessing broad applications in various fields of science .
- One of the most eminent heterocyclic motifs, thiazolidine, is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom, and which exhibits notable medicinal and pharmaceutical properties .
- The synthesis of imines, amines, and amides is fundamental to our understanding of biological pathways .
- Several naturally occurring amines such as serotonin and epinephrine function as neurotransmitters in the body .
- Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .
- The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
- The accessible clinical applications in various biological targets are critically reviewed .
- These data provide useful information for designing next-generation drug candidates .
Heterocyclic Composites
Synthesis of Imines, Amines, and Amides
Development of New Drug Candidates
Ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate is a complex organic compound notable for its indole structure, which is prevalent in various natural products and pharmaceuticals. This compound has a molecular formula of and a molecular weight of approximately 396.5 g/mol . The structure consists of an ethyl ester linked to an indole ring, along with a hydroxyl and a methylamino group, which contribute to its unique chemical properties.
The chemical reactivity of ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate can be influenced by the functional groups present in its structure. Potential reactions include:
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed back to the corresponding acid and alcohol.
- Substitution Reactions: The indole nitrogen may participate in nucleophilic substitution reactions, especially with electrophiles.
These reactions can be utilized in synthetic pathways to modify the compound or to create derivatives for further studies.
While specific biological activities of ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. Indole derivatives are known for their roles as:
- Antidepressants
- Anticancer agents
- Antimicrobial agents
Given its structural features, this compound may also interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
The synthesis of ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate typically involves multi-step organic synthesis techniques. Common steps may include:
- Formation of the Indole Ring: Utilizing precursors such as tryptophan derivatives.
- Alkylation: Introducing the p-tolyl group through alkylation reactions.
- Esterification: Reacting the carboxylic acid with ethanol to form the ethyl ester.
- Hydroxymethylation: Adding hydroxymethyl groups through appropriate reagents.
Each step requires careful control of reaction conditions to ensure high yields and purity.
Ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate may have potential applications in:
- Pharmaceutical Development: As a lead compound for designing new drugs targeting various diseases.
- Research: In studies focusing on indole derivatives and their biological implications.
- Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Interaction studies involving ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate would typically assess its binding affinity to various biological targets, including receptors and enzymes. Techniques such as:
- Molecular Docking
- Enzyme Kinetics
- Cell-Based Assays
These methods can provide insights into how this compound interacts at the molecular level, potentially leading to therapeutic applications.
Several compounds share structural similarities with ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate, including:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-Hydroxytryptamine (Serotonin) | Indole ring, hydroxyl group | Neurotransmitter activity |
| Tryptophan | Indole ring, amino acid | Precursor for serotonin |
| Indomethacin | Indole ring, carboxylic acid | Anti-inflammatory properties |
Uniqueness
Ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups that may enhance its solubility and bioavailability compared to other indole derivatives. Its potential for diverse biological interactions makes it an interesting candidate for further research in medicinal chemistry.






